2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride
Description
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-2-10-5(3-7-1)6-8-4-11-9-6;/h4-5,7H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJULPJUWHVOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=NOC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Oxadiazoles, the core structure of this compound, have been reported to exhibit a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, and antifungal properties. These activities suggest that oxadiazoles may interact with multiple targets, depending on the specific substituents attached to the oxadiazole ring.
Mode of Action
Oxadiazoles are known to interact with their targets through hydrogen bonding. The electronegative nitrogen and oxygen atoms in the oxadiazole ring can act as hydrogen bond acceptors, potentially influencing the interaction between the compound and its targets.
Biochemical Pathways
Given the broad range of biological activities associated with oxadiazoles, it is likely that this compound may influence multiple biochemical pathways.
Biochemical Analysis
Biochemical Properties
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as tyrosine kinases and cathepsin K. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. For instance, the inhibition of tyrosine kinases can disrupt cell signaling pathways that are crucial for cell proliferation and survival.
Cellular Effects
The effects of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride has demonstrated the ability to induce apoptosis and inhibit cell proliferation. These effects are mediated through the disruption of key signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
Molecular Mechanism
At the molecular level, 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition. The oxadiazole ring is known to form hydrogen bonds and hydrophobic interactions with target proteins, which can lead to conformational changes and inhibition of enzyme activity. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride have been shown to change over time. This compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have indicated that prolonged exposure to 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride can lead to sustained inhibition of cellular functions, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization in the development of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride as a potential therapeutic agent.
Metabolic Pathways
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions can lead to the formation of active or inactive metabolites, which can influence the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biological effects. The distribution pattern of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its uptake and retention.
Subcellular Localization
The subcellular localization of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is an important determinant of its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target proteins and exert its effects. Post-translational modifications and targeting signals play a crucial role in directing 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride to these compartments, thereby influencing its biological activity.
Biological Activity
2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a morpholine ring linked to a 1,2,4-oxadiazole moiety. Its molecular formula is C₆H₁₀ClN₃O₂, with a molecular weight of 191.62 g/mol. The structural combination enhances its solubility and stability, making it suitable for various applications in biological research.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxadiazole derivatives, including 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride. Research indicates that compounds featuring the oxadiazole ring demonstrate significant effectiveness against both bacterial and fungal infections. For instance:
- Antibacterial Efficacy : A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising potential as a new antimicrobial agent .
- Antifungal Properties : The compound has also shown activity against fungal pathogens, which could be beneficial in treating fungal infections resistant to conventional therapies.
2. Anticancer Activity
The anticancer potential of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride is supported by various studies that have evaluated its effects on different cancer cell lines:
- In Vitro Studies : Research has demonstrated that oxadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For example, compounds with similar structures have been tested against human prostate cancer (PC-3), colon cancer (HCT-116), and breast cancer (MCF7) cell lines .
- IC50 Values : In one study, derivatives showed IC50 values ranging from 0.67 µM to 1.18 µM against multiple cancer types, indicating significant potency compared to standard chemotherapeutic agents .
The mechanism through which 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride exerts its biological effects may involve interaction with specific molecular targets:
- Enzyme Inhibition : Compounds containing the oxadiazole structure have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are crucial in cancer progression and other diseases .
- Receptor Binding : The compound may also interact with receptors involved in cellular signaling pathways, contributing to its anticancer and antimicrobial activities .
Case Studies
Several case studies have illustrated the potential applications of oxadiazole derivatives:
- Antitumor Activity Evaluation : In a comprehensive screening involving multiple cancer cell lines, derivatives of oxadiazoles were evaluated for their growth inhibition capabilities. Notably, one derivative exhibited an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Testing : A series of oxadiazole compounds were tested for their antibacterial properties against clinical isolates of E. coli and S. aureus, demonstrating effective inhibition at varying concentrations .
Scientific Research Applications
The oxadiazole ring is known for its diverse pharmacological properties. Several studies have reported on the biological activities of oxadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects. The following are key areas of application:
- Antimicrobial Properties : Oxadiazole derivatives have shown effectiveness against various bacterial and fungal strains. For instance, compounds containing the oxadiazole moiety have been investigated for their ability to combat multi-drug-resistant pathogens .
- Anticancer Activity : Recent research has highlighted the potential of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride as an anticancer agent. A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited significant cytotoxicity against several cancer cell lines, with some compounds showing better activity than established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation .
Drug Discovery and Development
The application of 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride in drug discovery is notable due to its bioisosteric nature with amides and esters. This characteristic allows for the development of new therapeutic agents that may overcome limitations associated with traditional drugs:
- Bioisosterism : The 1,2,4-oxadiazole ring can serve as a substitute for less stable functional groups in drug molecules. This property enhances the stability and bioavailability of pharmaceutical compounds .
- Commercially Available Drugs : Several drugs containing the 1,2,4-oxadiazole nucleus have been developed and marketed. These include Oxolamine (a cough suppressant) and Prenoxdiazine (used for respiratory conditions), showcasing the practical application of this chemical structure in therapeutics .
Material Science Applications
Beyond its biological applications, 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride also finds utility in material science:
- Supramolecular Chemistry : The unique properties of oxadiazole derivatives allow their use in supramolecular assemblies and liquid crystals. This application is particularly relevant in developing advanced materials for electronic devices .
Table 1: Summary of Biological Activities of 1,2,4-Oxadiazole Derivatives
| Activity Type | Compound Example | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| Antimicrobial | 3-(1,2,4-Oxadiazol-3-yl)morpholine | Bacterial strains | Inhibition of growth |
| Anticancer | Schiff bases with oxadiazole | Ca9-22 cancer cell line | Higher potency than reference drug |
| Anti-inflammatory | Various oxadiazole derivatives | Inflammatory models | Reduction in inflammatory markers |
Notable Research Findings
- A study evaluating a series of substituted oxadiazoles found that certain derivatives exhibited significant cytotoxicity against human breast (MCF-7) and colon (HCT-116) cancer cell lines .
- Research on novel substituted 3-aryl-5-alkyl-1,2,4-oxadiazoles indicated selective inhibition against specific cancer targets while maintaining lower toxicity compared to conventional therapies .
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Morpholine Moieties
Table 1: Key Structural and Molecular Comparisons
Detailed Analysis of Substituent Effects
Methyl Substituent (C₇H₁₁ClN₃O₂)
The methyl-substituted analogue (CAS 1443979-69-8) increases molecular weight by 13.02 g/mol compared to the parent compound. The methyl group enhances lipophilicity (logP ~1.2 vs. However, this substitution may reduce aqueous solubility, a critical factor in formulation.
Aromatic Substituents (Phenyl and Methoxyphenyl)
- Phenyl group (C₁₂H₁₄ClN₃O₂): Introduces aromaticity, favoring interactions with hydrophobic binding pockets in enzymes (e.g., kinase ATP sites). The increased molecular weight (+84.1 g/mol ) and planar structure may reduce solubility but enhance target affinity .
- This modification is common in serotonin receptor ligands .
Cycloalkyl Substituents (Cyclopropyl and Cyclobutyl)
- Cyclopropyl (C₉H₁₄ClN₃O₂): The strained three-membered ring improves metabolic stability by resisting oxidative degradation. This feature is advantageous in prodrug design .
- Cyclobutyl (C₁₀H₁₆ClN₃O₂): The larger ring increases steric bulk, which may hinder off-target interactions. However, synthetic complexity rises due to challenges in cyclobutane ring formation .
Branched Alkyl Substituent (Isopropyl)
The isopropyl-substituted analogue (CID 75480413) demonstrates significant hydrophobicity, favoring interactions with lipid-rich environments. This property is valuable in central nervous system (CNS) drug candidates but may necessitate prodrug strategies to improve solubility .
Physicochemical and Pharmacokinetic Implications
- Solubility: Unsubstituted and methylated derivatives exhibit higher aqueous solubility (~20–50 mg/mL) compared to aromatic or cycloalkyl analogues (<10 mg/mL).
- Synthetic Accessibility: Methyl and phenyl derivatives are synthetically straightforward via nucleophilic substitution or cycloaddition reactions, whereas cycloalkyl analogues require specialized reagents (e.g., ring-closing metathesis) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,2,4-Oxadiazol-3-yl)morpholine hydrochloride?
- Methodology : The synthesis typically involves cyclization of amidoxime precursors with carbonyl derivatives. For example, coupling morpholine-containing intermediates with 1,2,4-oxadiazol-3-yl groups under reflux conditions using carbodiimide-based coupling agents (e.g., EDC·HCl) in dimethylformamide (DMF). Purification is achieved via recrystallization or column chromatography .
- Optimization : Adjust reaction stoichiometry (e.g., 1.2:1 molar ratio of amidoxime to carbonyl) and monitor progress with TLC. Use anhydrous solvents to minimize hydrolysis of intermediates .
Q. Which analytical techniques are optimal for confirming the purity and structure of this compound?
- Characterization :
- NMR : H and C NMR to verify oxadiazole ring protons (δ ~8.5–9.0 ppm) and morpholine backbone (δ ~3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 189.64) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What safety precautions are necessary when handling this compound?
- Hazard Mitigation : Use PPE (gloves, goggles) due to hazards (H302: harmful if swallowed; H315: skin irritation). Work in a fume hood to avoid inhalation (H335). Store at room temperature in airtight containers .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the oxadiazole ring?
- Approach : Employ density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals. Use software like Gaussian or ORCA to simulate nucleophilic/electrophilic attack sites on the oxadiazole ring .
- Validation : Compare computational IR/Raman spectra with experimental data to identify key vibrational modes (e.g., C=N stretching at ~1600 cm) .
Q. What strategies resolve contradictions between experimental and computational spectral data?
- Troubleshooting :
- Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding interactions that shift proton signals .
- Tautomerism : Investigate possible oxadiazole ring tautomers (e.g., 1,2,4-oxadiazole vs. 1,3,4-isomer) using X-ray crystallography (SHELXL refinement) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Strategy :
- Substituent Variation : Modify the morpholine ring (e.g., introduce fluorine at C4) or oxadiazole substituents (e.g., methyl, chloro) to assess bioactivity changes .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR-based binding assays .
Q. What challenges arise in crystallizing this compound for X-ray diffraction?
- Solutions :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
